5-(2-Aminoethyl)-3-chloropyridin-2-OL
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Overview
Description
5-(2-Aminoethyl)-3-chloropyridin-2-OL is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an aminoethyl group at the 5-position, a chlorine atom at the 3-position, and a hydroxyl group at the 2-position of the pyridine ring. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminoethyl)-3-chloropyridin-2-OL can be achieved through several synthetic routes. One common method involves the reaction of 3-chloropyridine-2-ol with ethylenediamine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-(2-Aminoethyl)-3-chloropyridin-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The chlorine atom can be reduced to form a hydrogen-substituted pyridine derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed
Oxidation: Formation of 5-(2-Aminoethyl)-3-chloropyridin-2-one.
Reduction: Formation of 5-(2-Aminoethyl)pyridin-2-OL.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-(2-Aminoethyl)-3-chloropyridin-2-OL has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex pyridine derivatives.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-(2-Aminoethyl)-3-chloropyridin-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds with active site residues, while the chlorine atom and hydroxyl group can participate in various non-covalent interactions. These interactions can modulate the activity of the target protein, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethanolamine: Contains an aminoethyl group but lacks the pyridine ring and chlorine atom.
Pyrrolidine: A five-membered nitrogen-containing ring that shares some structural similarities with pyridine derivatives.
Indole: Contains a fused benzene and pyrrole ring, offering a different aromatic system compared to pyridine.
Uniqueness
5-(2-Aminoethyl)-3-chloropyridin-2-OL is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the chlorine atom at the 3-position and the hydroxyl group at the 2-position of the pyridine ring distinguishes it from other similar compounds and contributes to its distinct properties.
Properties
Molecular Formula |
C7H9ClN2O |
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Molecular Weight |
172.61 g/mol |
IUPAC Name |
5-(2-aminoethyl)-3-chloro-1H-pyridin-2-one |
InChI |
InChI=1S/C7H9ClN2O/c8-6-3-5(1-2-9)4-10-7(6)11/h3-4H,1-2,9H2,(H,10,11) |
InChI Key |
FJCOLDBIDPLPTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC=C1CCN)Cl |
Origin of Product |
United States |
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